molecular formula C13H10N2O B1265743 4-(1,3-Benzoxazol-2-yl)aniline CAS No. 20934-81-0

4-(1,3-Benzoxazol-2-yl)aniline

Cat. No. B1265743
CAS RN: 20934-81-0
M. Wt: 210.23 g/mol
InChI Key: XZYQBYQGHHGXBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,3-Benzoxazol-2-yl)aniline and related compounds often involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or isocyanates under specific conditions. Microwave-assisted synthesis has been highlighted as an efficient technique for synthesizing benzoxazole derivatives, offering advantages in terms of reaction speed and environmental impact (Özil & Menteşe, 2020).

Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzoxazol-2-yl)aniline, like other benzoxazoles, is characterized by a fused ring system that combines the properties of benzene and oxazole. The presence of the benzoxazole ring imparts rigidity to the molecule, influencing its electronic distribution and reactivity. Benzoxazinoids, closely related to benzoxazoles, have been studied for their structure and biosynthesis, providing insights into the molecular framework and functionality of these compounds (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Reactions and Properties

Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)aniline, participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, due to the activated positions on the benzoxazole and aniline rings. The reactivity of these compounds can be further manipulated through functionalization at different positions on the benzoxazole ring (Vessally et al., 2017).

Scientific Research Applications

Antiprotozoal and Antimicrobial Activities

4-(1,3-Benzoxazol-2-yl)aniline derivatives have been explored for their biological activities, particularly in the domain of antiprotozoal and antimicrobial agents. Abdelgawad et al. (2021) conducted a study where benzoxazolyl aniline served as a privileged scaffold in a series of derivatives, showing promising results in antimalarial, antileishmanial, antitrypanosomal, and antimicrobial screenings. This suggests its potential in designing novel chemical entities for treating such infections (Abdelgawad et al., 2021).

Nonlinear Optical Applications

Szlachcic et al. (2017) explored the second-order nonlinear optical (NLO) susceptibilities of some substituted 4-(5-nitro-1,3-benzoxazol-2-yl)aniline chromophores. Embedded into photopolymer matrices, these compounds demonstrated potential in applications like second harmonic generation, influenced by their π-conjugated bonds. This research opens avenues in optoelectronics and photonics (Szlachcic et al., 2017).

Antimicrobial and Anti-inflammatory Agents

The synthesis of 2-substituted benzoxazole derivatives from 2-(benzo[d]oxazol-2-yl) aniline and their pharmacological evaluation for anti-inflammatory efficacy was carried out by Angajala and Subashini (2019). Their study indicated that some compounds exhibited significant anti-inflammatory properties, showcasing the therapeutic potential of these derivatives (Angajala & Subashini, 2019).

Photophysical and Fluorescent Properties

Phatangare et al. (2013) synthesized a series of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and evaluated their antimicrobial activity. Their findings highlight the utility of these compounds in fluorescence-based applications and their potential in antimicrobial treatments (Phatangare et al., 2013).

Synthesis of Novel Compounds and Catalysts

In synthetic chemistry, benzoxazole derivatives are utilized as intermediates or catalysts for the synthesis of various novel compounds. Bhagat et al. (2018) developed an efficient approach for synthesizing 2-substituted 1,3-benzazoles using diphosphorus tetraiodide as a catalyst. This study underscores the significance of benzoxazole derivatives in facilitating diverse synthetic pathways (Bhagat et al., 2018).

Electrochemical Applications

The electrochemical synthesis and characterization of novel polymers based on derivatives of aniline, including benzoxazole variants, has been studied by Shahhosseini et al. (2016). These polymers show promise in applications like dye-sensitized solar cells, indicating the role of benzoxazole derivatives in advanced material science (Shahhosseini et al., 2016).

Future Directions

“4-(1,3-Benzoxazol-2-yl)aniline” and other benzoxazole derivatives have shown promise in various areas of research, including antiprotozoal and antimicrobial activities . Future research will likely continue to explore the potential applications of these compounds in medicine and other fields .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYQBYQGHHGXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066665
Record name Benzenamine, 4-(2-benzoxazolyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-Benzoxazol-2-yl)aniline

CAS RN

20934-81-0
Record name 2-(p-Aminophenyl)benzoxazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 4-(2-benzoxazolyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(2-benzoxazolyl)-
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Record name Benzenamine, 4-(2-benzoxazolyl)-
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Record name 4-(1,3-BENZOXAZOL-2-YL)ANILINE
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Synthesis routes and methods I

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
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polyphosphoric acid
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Synthesis routes and methods II

Procedure details

This provides an example of a benzoxazole instead of a benzothiazole. In accordance with synthetic Route A, a mixture of 2-aminophenol (1.5 g, 0.0136 mol) and 4-aminobenzoic acid (1.885 g, 0.0136 mol) in polyphosphoric acid (20 g) was heated at about 190° C. for 4 hours, then cooled and poured into 10% aqueous sodium bicarbonate (400 ml). The product was collected by filtration, washed with water and recrystallised from methanol-H2O (10:1) to give small pale yellow crystals (1.76 g, 62%), m.p. 176°-178° C. (lit 185° C.); vmax /cm-1 3472, 3322, 3186, 1614, 1500, 1454, 1312, 1242, 1170, 1066, 830, 742; δH (DMSO-d6) 7.87(2H, d, J8.6, 2',6'-H), 7.69-7.64(2H, m, 5, 6-H), 7.36-7.28(2H, m, 4, 7-H), 6.70(2H, d, J8.6, 3', 5'-H), 6.02 (2H, s, NH2).
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1.5 g
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1.885 g
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polyphosphoric acid
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20 g
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400 mL
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Yield
62%

Synthesis routes and methods III

Procedure details

In Scheme 4a, a 2-aminophenol, 2-aminothiophenol or 2-aminoaniline derivative 4a is heated with an appropriately substituted 4-aminobenzoic acid 4b in polyphosphoric acid at about 170° C. to 200° C. for 4–10 hr, preferably 190° C. for 6 hr, to yield the corresponding 4-benzoxazol-2-yl-phenylamine, 4-benzothiazol-2-yl-phenylamine, or 4-benzimidazol-2-yl-phenylamine derivatives 1e4.
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substituted 4-aminobenzoic acid
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polyphosphoric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Szlachcic, AA Fedorchuk, A Danel, B Jarosz… - Dyes and …, 2017 - Elsevier
In this work, we report on second order nonlinear optical (NLO) susceptibilities of some substituted 4-(5-nitro-1,3-benzoxazol-2-yl)aniline chromophores that were embedded into …
Number of citations: 10 www.sciencedirect.com
A Jain, BK Banik - Green Approaches in Medicinal Chemistry for …, 2020 - Elsevier
The principal goal of this research is to provide a detailed study of various modified/unmodified clays as catalysts/promoters for green synthesis of diverse biologically active molecules. …
Number of citations: 4 www.sciencedirect.com
DG BARI, K SARAVANAN… - International Journal of …, 2021 - researchgate.net
This proposal would synthesize the work on arylpiperazine derivatives because aryl piperazine has the largest amount of positive effects on the biological screen of the heterocyclic and …
Number of citations: 2 www.researchgate.net
SZ Kovačević… - Acta Chimica …, 2013 - acta-arhiv.chem-soc.si
In the present study, principal component analysis (PCA) followed by principal component regression (PCR) and partial least squares (PLS) method was applied in order to identify the …
Number of citations: 25 acta-arhiv.chem-soc.si
T Uchacz, P Szlachcic, AA Fedorchuk, E Gondek… - Journal of Molecular …, 2018 - Elsevier
The photophysical properties of donor-acceptor based benzoxazoles were investigated by means of steady-state and time-resolved fluorescence techniques. Additionally, laser …
Number of citations: 2 www.sciencedirect.com
DG Bari, K Saravanan, R Ahmad - researchgate.net
In this planed research work, aryl piperazine derivatives will be synthesized because aryl piperazine currently the most important constructive block in drug discovery with positive …
Number of citations: 0 www.researchgate.net
P Ravikumar, GSB Raolji, K Venkata Sastry… - Russian Journal of …, 2018 - Springer
A novel series of tetrazole fused benzoxazole derivatives 9a–9j are synthesized, and their structures are characterized by 1 H and 13 C NMR, and mass spectra. The compounds 9a, 9b, …
Number of citations: 10 link.springer.com
I Hamid, H Nadeem, SF Ansari, S Khiljee… - Medicinal …, 2022 - ingentaconnect.com
Background: Non-steroidal anti-inflammatory drugs (NSAIDs) are the commonly used therapeutic interventions of inflammation and pain that competitively inhibit the cyclooxygenase (…
Number of citations: 4 www.ingentaconnect.com
S Patil, P Sharma, S Kamble - chemistry-journal.org
The 2-substituted benzoxazoles have been found to be excellent key motif which shows broad spectrum of biological activity because of this it has great interest for the development of …
Number of citations: 2 chemistry-journal.org
JA Washburn - 2019 - scholarworks.iupui.edu
Current Mycobacterium tuberculosis (Mtb) treatments suffer from an increase in antibiotic resistance strains and the lack of efficacy against latent state tuberculosis, thus novel …
Number of citations: 2 scholarworks.iupui.edu

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